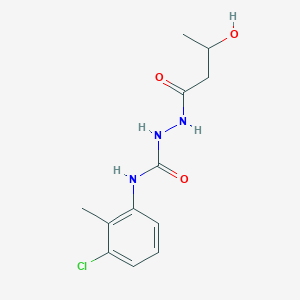
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
描述
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been utilized in various applications, including stem cell research, cancer research, and drug discovery.
作用机制
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a potent and selective inhibitor of GSK-3, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide activates the Wnt signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the enhancement of stem cell pluripotency and differentiation. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its high specificity and potency, which allows for precise modulation of GSK-3 activity. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has a relatively low toxicity and can be used at low concentrations. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in scientific research. One area of interest is the development of new therapies for diabetes and other metabolic disorders, based on the ability of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide to improve glucose tolerance and insulin sensitivity. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide and its potential applications in various fields of research.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been widely used in scientific research, particularly in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been used in cancer research to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-hydroxybutanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-7(17)6-11(18)15-16-12(19)14-10-5-3-4-9(13)8(10)2/h3-5,7,17H,6H2,1-2H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUTZPGRPJDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4113375.png)
![1-(3-bromophenyl)-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113377.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4113381.png)

![N~2~-(2-ethylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113391.png)
![1-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113392.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate](/img/structure/B4113421.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113431.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)

![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)